4-(3,4-Difluorophenyl)-1,2,3-thiadiazole

Medicinal Chemistry Physicochemical Properties SAR

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole is a critical SAR probe for optimizing 1,2,3-thiadiazole-based drug & agrochemical leads. Its 3,4-difluoro substitution offers superior metabolic stability, lipophilicity, & electronic modulation vs. non-fluorinated or chlorinated analogs, making it indispensable for antiviral, anticancer, & plant activator research. Ensure reliable supply for your discovery pipeline.

Molecular Formula C8H4F2N2S
Molecular Weight 198.19
CAS No. 2194843-68-8
Cat. No. B2872553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)-1,2,3-thiadiazole
CAS2194843-68-8
Molecular FormulaC8H4F2N2S
Molecular Weight198.19
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSN=N2)F)F
InChIInChI=1S/C8H4F2N2S/c9-6-2-1-5(3-7(6)10)8-4-13-12-11-8/h1-4H
InChIKeyPRRNNBQQTDABCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Difluorophenyl)-1,2,3-thiadiazole (CAS 2194843-68-8): A 1,2,3-Thiadiazole Derivative for Procurement Evaluation


4-(3,4-Difluorophenyl)-1,2,3-thiadiazole (CAS: 2194843-68-8) is a heterocyclic compound belonging to the 1,2,3-thiadiazole class, featuring a 3,4-difluorophenyl substituent at the C4 position of the thiadiazole ring [1]. This compound is of interest in medicinal chemistry and agrochemical research due to the well-established biological activities of the 1,2,3-thiadiazole scaffold, which include antifungal, antiviral, anticancer, and plant activator properties [2].

Why Generic 1,2,3-Thiadiazole Substitution is Not Viable for 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole Procurement


While the 1,2,3-thiadiazole core is a common pharmacophore, the specific substitution pattern on the phenyl ring critically dictates biological activity, physicochemical properties, and synthetic utility. The presence of fluorine atoms at the 3- and 4- positions of the phenyl ring in 4-(3,4-difluorophenyl)-1,2,3-thiadiazole is known to modulate electronic effects, lipophilicity, and metabolic stability compared to non-fluorinated or differently substituted analogs [1]. Simple substitution with a non-fluorinated phenyl ring (e.g., 4-phenyl-1,2,3-thiadiazole) or a mono-fluorinated analog would result in a compound with significantly different properties, precluding direct interchangeability in research applications .

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole Quantitative Differentiation: Comparative Data Against Analogs


Comparative Physicochemical Properties: 3,4-Difluorophenyl vs. Non-Fluorinated and Chlorinated Analogs

The 3,4-difluorophenyl substitution in 4-(3,4-difluorophenyl)-1,2,3-thiadiazole (MW 198.19) [1] confers distinct physicochemical properties compared to its non-fluorinated (4-phenyl-1,2,3-thiadiazole, MW 162.21) and dichlorinated (4-(3,4-dichlorophenyl)-1,2,3-thiadiazole, MW 231.10) [2] analogs. The presence of fluorine atoms is expected to increase lipophilicity and metabolic stability relative to the non-fluorinated analog, while providing a different electronic profile and size compared to the chloro analog.

Medicinal Chemistry Physicochemical Properties SAR

Synthetic Route Specificity: 3,4-Difluoroaniline as Key Precursor

The synthesis of 4-(3,4-difluorophenyl)-1,2,3-thiadiazole typically involves the reaction of 3,4-difluoroaniline with thiosemicarbazide, followed by oxidative cyclization . This contrasts with the synthesis of the non-fluorinated analog 4-phenyl-1,2,3-thiadiazole, which uses aniline [1], and the 2,4-difluoro analog, which uses 2,4-difluoroaniline . The specific precursor, 3,4-difluoroaniline, imparts unique reactivity and cost considerations to the synthesis.

Synthetic Chemistry Precursor Availability Process Chemistry

Antiviral Activity of 1,2,3-Thiadiazole Scaffolds: Potential of 3,4-Difluorophenyl Substitution

The 1,2,3-thiadiazole scaffold has demonstrated antiviral activity, and the 3,4-dichlorophenyl analog, 4-(3,4-dichlorophenyl)-1,2,3-thiadiazole, has been specifically noted for its antiviral properties [1]. The 3,4-difluorophenyl substitution in the target compound is a bioisosteric replacement for the 3,4-dichlorophenyl group, potentially offering different potency, selectivity, or pharmacokinetic profiles due to the distinct electronic and steric effects of fluorine vs. chlorine [2].

Antiviral Medicinal Chemistry SAR

Recommended Research Applications for 4-(3,4-Difluorophenyl)-1,2,3-thiadiazole Based on Evidentiary Differentiation


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Use 4-(3,4-difluorophenyl)-1,2,3-thiadiazole as a key analog in SAR studies focused on optimizing the phenyl substituent of 1,2,3-thiadiazole-based bioactive molecules [1]. Its distinct physicochemical properties (MW 198.19, 3,4-difluoro substitution) [2] make it a valuable comparator against non-fluorinated (MW 162.21) and dichlorinated (MW 231.10) [3] analogs to probe electronic and steric effects on target binding and biological activity.

Lead Optimization for Antiviral or Anticancer Programs

Employ 4-(3,4-difluorophenyl)-1,2,3-thiadiazole as a core scaffold for lead optimization in antiviral [4] or anticancer drug discovery. The 1,2,3-thiadiazole ring is a known pharmacophore for these indications [5], and the 3,4-difluorophenyl group may enhance metabolic stability and binding affinity compared to non-fluorinated or chlorinated derivatives, potentially addressing issues of potency or toxicity.

Chemical Probe Development for Target Validation

Utilize 4-(3,4-difluorophenyl)-1,2,3-thiadiazole as a starting point for developing chemical probes to investigate biological targets where 1,2,3-thiadiazoles have shown activity (e.g., kinases, CYP enzymes) [5]. The specific fluorine substitution pattern can influence selectivity and cellular permeability, making this compound a suitable candidate for probe development.

Agrochemical Research: Fungicide or Plant Activator Lead

Explore 4-(3,4-difluorophenyl)-1,2,3-thiadiazole as a potential lead for novel fungicides or plant activators [6]. The 1,2,3-thiadiazole scaffold is known for its antifungal and plant activator properties, and the 3,4-difluorophenyl substituent may improve environmental stability or efficacy compared to existing thiadiazole-based agrochemicals.

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